Neoschaftoside is a natural product found in Apis cerana, Radula complanata, and other organisms with data available.
Neoschaftoside
CAS No.: 61328-41-4
Cat. No.: VC21337880
Molecular Formula: C26H28O14
Molecular Weight: 564.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61328-41-4 |
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Molecular Formula | C26H28O14 |
Molecular Weight | 564.5 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
Standard InChI | InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25+,26-/m0/s1 |
Standard InChI Key | RTLSUQPMBBYJGI-SBDXPRCPSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=C(C(=C3)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
SMILES | C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Canonical SMILES | C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
Chemical Identity and Structural Characteristics
Neoschaftoside is classified as a flavone C-glycoside derived from apigenin. It features a distinctive structure where the flavone backbone is attached to two sugar moieties via C-glycosidic linkages. Specifically, it contains a beta-D-glucopyranosyl residue at position 6 and a beta-L-arabinopyranosyl residue at position 8 of the apigenin skeleton . This structural arrangement distinguishes it from other related flavone glycosides.
Molecular Properties
The compound possesses well-defined molecular characteristics that have been extensively documented:
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₈O₁₄ |
Molecular Weight | 564.5 g/mol |
CAS Registry Number | 61328-41-4 |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
The compound is also known by several synonyms including Neoshaftoside and 6-C-glucosyl-8-C-arabinosyl-apigenin, reflecting its structural composition .
Chemical Structure Details
Neoschaftoside features a complex three-dimensional structure with specific stereochemistry. The compound contains multiple hydroxyl groups that contribute to its potential for hydrogen bonding and biological interactions. The canonical SMILES notation for neoschaftoside is:
C1C(C(C(C(O1)C2=C(C(=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
This structural configuration provides neoschaftoside with distinct physicochemical properties and potential for biological activity.
Natural Sources and Distribution
Neoschaftoside has been identified in several plant species across different botanical families, indicating its widespread occurrence in the plant kingdom.
Botanical Sources
The compound has been isolated and characterized from multiple plant species:
Plant Species | Plant Part | Reference |
---|---|---|
Viola yedoensis | Whole plant | |
Artemisia judaica | Not specified | |
Trichophorum cespitosum | Not specified | |
Crataegus pinnatifida | Leaves |
The presence of neoschaftoside in Viola yedoensis was specifically documented in a study published in Chemical and Pharmaceutical Bulletin in 2003, which focused on flavone C-glycosides from this medicinal plant .
Biochemical Classification and Related Compounds
Neoschaftoside belongs to a broader family of compounds with similar structural features and biosynthetic origins.
Classification within Flavonoids
Neoschaftoside is specifically classified as a flavone C-glycoside. It is functionally related to apigenin, which forms the basic flavone skeleton of the molecule . Within the flavonoid family, it shares structural similarities with other C-glycosylated flavones such as schaftoside, isoschaftoside, and neoisoschaftoside, which are also found in various plant species including Crataegus pinnatifida .
Related Compounds
Several compounds structurally related to neoschaftoside have been identified in plant sources:
Related Compound | Structural Relationship | Common Source |
---|---|---|
Schaftoside | Positional isomer | Crataegus pinnatifida leaves |
Isoschaftoside | Positional isomer | Crataegus pinnatifida leaves |
Neoisoschaftoside | Positional isomer | Crataegus pinnatifida leaves |
Orientin | C-glycosylated luteolin | Various plants |
Vitexin | C-glycosylated apigenin | Various plants including Crataegus spp. |
These compounds, along with neoschaftoside, represent an important subclass of flavonoids characterized by the C-glycosidic bond that connects the sugar moiety directly to the flavone skeleton carbon, making them resistant to hydrolysis compared to O-glycosides .
Physical and Chemical Properties
The physical and chemical properties of neoschaftoside influence its extraction, isolation, and potential applications in various fields.
Solubility and Stability
The presence of multiple hydroxyl groups from both the flavone structure and the sugar moieties suggests that neoschaftoside would have good solubility in polar solvents such as methanol, ethanol, and water-alcohol mixtures. The C-glycosidic bonds in neoschaftoside make it relatively stable under conditions that would hydrolyze O-glycosides, which is a distinguishing feature of C-glycosylflavonoids .
Analytical Methods for Identification and Quantification
The structural complexity of neoschaftoside necessitates sophisticated analytical techniques for its identification and quantification in plant materials and biological samples.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed for the separation and identification of flavone C-glycosides like neoschaftoside. These techniques allow for the differentiation between neoschaftoside and structurally similar compounds such as schaftoside, isoschaftoside, and neoisoschaftoside .
Spectroscopic Methods
Mass spectrometry (MS) provides valuable structural information about neoschaftoside, including its molecular weight and fragmentation pattern. Nuclear magnetic resonance (NMR) spectroscopy is essential for elucidating the complete structure, including the stereochemistry of the sugar moieties and their points of attachment to the flavone skeleton.
Research Status and Future Perspectives
Research on neoschaftoside remains an evolving field with several areas requiring further investigation.
Current Research Limitations
The available literature on neoschaftoside specifically (as opposed to flavone C-glycosides in general) appears limited, suggesting opportunities for more focused research on this compound. Particular gaps exist in understanding its specific biological activities, pharmacokinetics, and potential therapeutic applications.
Future Research Directions
Several promising research directions for neoschaftoside include:
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Comprehensive evaluation of its biological activities using in vitro and in vivo models
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Investigation of structure-activity relationships comparing neoschaftoside with related compounds
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Development of efficient extraction and purification methods
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Exploration of potential applications in pharmaceuticals, nutraceuticals, or functional foods
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Elucidation of its biosynthetic pathway and potential for biotechnological production
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